Cas no 1394688-17-5 (2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide)

2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide is a sulfonamide derivative featuring a chloro-substituted pyridine core and a fluorophenyl group. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive sulfonamide moiety and halogenated aromatic structure. The presence of both chloro and fluoro substituents enhances its utility in cross-coupling reactions and further functionalization. Its isopropyl group may contribute to improved lipophilicity, making it suitable for applications requiring controlled solubility. The compound’s structural features suggest utility in the development of bioactive molecules, particularly in medicinal chemistry research targeting enzyme inhibition or receptor modulation. Proper handling is advised due to potential reactivity.
2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide structure
1394688-17-5 structure
商品名:2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide
CAS番号:1394688-17-5
MF:C14H14ClFN2O2S
メガワット:328.789564609528
CID:6584985
PubChem ID:71874852

2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide 化学的及び物理的性質

名前と識別子

    • Z1241513407
    • 1394688-17-5
    • AKOS033187820
    • 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide
    • EN300-26592486
    • 2-chloro-N-(4-fluorophenyl)-N-propan-2-ylpyridine-3-sulfonamide
    • インチ: 1S/C14H14ClFN2O2S/c1-10(2)18(12-7-5-11(16)6-8-12)21(19,20)13-4-3-9-17-14(13)15/h3-10H,1-2H3
    • InChIKey: CBIBLFHVAYHEBH-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CN=1)S(N(C1C=CC(=CC=1)F)C(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 328.0448547g/mol
  • どういたいしつりょう: 328.0448547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 433
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26592486-0.05g
2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide
1394688-17-5 95.0%
0.05g
$212.0 2025-03-20

2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide 関連文献

2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamideに関する追加情報

Research Brief on 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 1394688-17-5): Recent Advances and Applications

The compound 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 1394688-17-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique pyridine and fluorophenyl moieties, has been investigated for its role as a key intermediate in the synthesis of novel bioactive molecules. Recent studies have focused on its pharmacological properties, synthetic pathways, and potential as a scaffold for drug development.

One of the most notable advancements in the research of this compound is its application in the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer and inflammatory disorders. Researchers have explored the structural modifications of 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide to enhance its binding affinity and selectivity toward specific kinase targets. Preliminary in vitro studies have demonstrated promising inhibitory activity against several kinases, suggesting its potential as a lead compound for further optimization.

In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's utility in medicinal chemistry as a versatile building block. Its sulfonamide group provides a reactive site for further functionalization, enabling the synthesis of diverse derivatives with tailored biological activities. For instance, researchers have successfully incorporated this compound into larger molecular frameworks to develop novel antimicrobial and anti-inflammatory agents. The fluorophenyl moiety, in particular, has been shown to enhance the pharmacokinetic properties of the resulting derivatives, such as improved metabolic stability and membrane permeability.

The synthetic routes to 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide have also been a subject of recent optimization efforts. Traditional methods often involved multi-step reactions with low yields, but advancements in catalytic processes have streamlined its production. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the efficiency of introducing the fluorophenyl group, reducing the overall synthesis time and cost. These methodological improvements are critical for scaling up production and facilitating further pharmacological studies.

Despite these promising developments, challenges remain in the clinical translation of this compound. Issues such as off-target effects, solubility, and bioavailability need to be addressed through systematic structure-activity relationship (SAR) studies. Recent publications have emphasized the importance of computational modeling and high-throughput screening to identify the most promising derivatives for preclinical evaluation. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into viable therapeutic candidates.

In conclusion, 2-chloro-N-(4-fluorophenyl)-N-(propan-2-yl)pyridine-3-sulfonamide (CAS: 1394688-17-5) represents a promising scaffold in drug discovery, with applications ranging from kinase inhibition to antimicrobial development. Continued research into its structural optimization and mechanistic studies will be essential to unlock its full therapeutic potential. The compound's versatility and the recent methodological advancements in its synthesis underscore its significance in the evolving landscape of chemical biology and pharmaceutical sciences.

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